GSK-3β Inhibitory Potency: Direct Evidence of Nanomolar Activity for the Core Scaffold
The core 1-ethyl-1H-benzimidazol-5-amine scaffold, when elaborated, yields derivatives with potent GSK-3β inhibitory activity. BindingDB data confirms that a closely related derivative of 1-Ethyl-1H-benzoimidazol-5-ylamine (CHEMBL5575038) exhibits an IC50 value of 22 nM against GSK-3β in an ADP-Glo kinase assay [1]. This level of potency places the compound within a competitive range relative to other ATP-competitive GSK-3β inhibitors evaluated under similar assay conditions, where nanomolar potency is a prerequisite for further development [2].
| Evidence Dimension | GSK-3β Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | Class-level baseline: ATP-competitive GSK-3β inhibitors typically demonstrate IC50 values in the low nanomolar range (e.g., 15-25 nM for optimized 7-hydroxy benzimidazole analogs) [2]. |
| Quantified Difference | The 22 nM IC50 value is consistent with the potency required for a viable GSK-3β inhibitor lead, differentiating it from less active benzimidazole analogs (e.g., those with suboptimal R2 substitutions showing IC50 values of 580-870 nM) [2]. |
| Conditions | In vitro ADP-Glo kinase assay; GSK-3β enzyme (unknown origin); preincubation with enzyme for 10 mins followed by substrate and ATP addition; measurement after 60 mins [1]. |
Why This Matters
This data validates the 1-ethyl-1H-benzimidazol-5-amine scaffold as a competent starting point for GSK-3β inhibitor development, where sub-100 nM potency is essential for cellular and in vivo studies.
- [1] BindingDB. Affinity Data for BDBM50645371 (CHEMBL5575038). IC50: 22 nM for GSK-3β. View Source
- [2] Shin, D., et al. (2015). New analogs of 7-hydroxy-1H-benzimidazole as novel ATP-competitive GSK-3β inhibitors. (Referenced in: Pandey, M. K., & DeGrado, T. R. (2016). Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. Theranostics, 6(4), 571-593.) View Source
